molecular formula C4CaF12N2O8S4 B1419631 Calcium(II) Bis(trifluoromethanesulfonyl)imide CAS No. 165324-09-4

Calcium(II) Bis(trifluoromethanesulfonyl)imide

Cat. No. B1419631
M. Wt: 600.4 g/mol
InChI Key: WFABOCFDABTAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06841300B2

Procedure details

Trifluoromethanesulfonimide ((CF3SO2)2NH, hereinafter HTFSI) was dissolved in water to make a 1 mol/l (1M) solution. Calcium carbonate (CaCO3) was added to the solution with stirring to a molar ratio of 2:1 (HTFSI:CaCO3). A reaction of calcium carbonate and HTFSI produced calcium bistrifluoromethanesulfonimide, carbon dioxide and water as shown below: CaCO3+HTFSI=Ca(TFSI)2+CO2+H2O
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N-:1]([S:9]([C:12]([F:15])([F:14])[F:13])(=[O:11])=[O:10])[S:2]([C:5]([F:8])([F:7])[F:6])(=[O:4])=[O:3].[C:16](=O)([O-:18])[O-:17].[Ca+2:20]>O>[N-:1]([S:2]([C:5]([F:8])([F:6])[F:7])(=[O:4])=[O:3])[S:9]([C:12]([F:15])([F:14])[F:13])(=[O:11])=[O:10].[Ca+2:20].[N-:1]([S:2]([C:5]([F:8])([F:6])[F:7])(=[O:4])=[O:3])[S:9]([C:12]([F:15])([F:14])[F:13])(=[O:11])=[O:10].[C:16](=[O:18])=[O:17] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Ca+2]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[Ca+2].[N-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Name
Type
product
Smiles
C(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.